[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron
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Overview
Description
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is a coordination compound formed between ferric ions (Fe³⁺) and adenosine triphosphate (ATP). This complex is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Adenosine triphosphate is a crucial molecule in cellular energy transfer, while ferric ions play essential roles in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron can be synthesized by reacting ferric chloride (FeCl₃) with adenosine triphosphate in an aqueous solution. The reaction is typically carried out at a slightly acidic pH to ensure the solubility of ferric ions. The general reaction is as follows: [ \text{FeCl}_3 + \text{ATP} \rightarrow \text{Fe(ATP)} + 3\text{Cl}^- ]
Industrial Production Methods: Industrial production of the this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the complex through techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The ferric ion can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands in the complex can be replaced by other molecules or ions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution: Conditions typically involve the presence of competing ligands or changes in pH.
Major Products:
Oxidation-Reduction: Products include ferrous ions (Fe²⁺) or higher oxidation states of iron.
Substitution: Products depend on the substituting ligand, resulting in different coordination complexes.
Scientific Research Applications
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron has diverse applications in scientific research:
Biochemistry: Used to study the role of iron in cellular processes and energy metabolism.
Industrial Processes: Utilized in catalysis and as a reagent in various chemical reactions.
Mechanism of Action
The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron exerts its effects through the interaction of ferric ions with adenosine triphosphate. The complex can influence various biochemical pathways, including:
Energy Metabolism: ATP is a primary energy carrier in cells, and its complexation with ferric ions can affect energy transfer processes.
Iron Transport and Storage: The complex can play a role in the transport and storage of iron within biological systems.
Comparison with Similar Compounds
- Ferric-inosine triphosphate complex
- Ferric-guanosine triphosphate complex
- Ferric-cytidine triphosphate complex
- Ferric-uridine triphosphate complex
Comparison: The [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron is unique due to the specific interaction between ferric ions and adenosine triphosphate, which is a key molecule in cellular energy metabolism.
Properties
CAS No. |
99125-17-4 |
---|---|
Molecular Formula |
C10H16FeN5O13P3 |
Molecular Weight |
563.03 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;iron |
InChI |
InChI=1S/C10H16N5O13P3.Fe/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
VVMRAHJVSUNRDP-MCDZGGTQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Fe] |
99125-17-4 | |
Synonyms |
adenosine triphosphate-iron complex ATP-Fe(III) complex Fe(III)-ATP complex ferric-adenosine triphosphate complex |
Origin of Product |
United States |
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